Squalene Synthase Inhibition vs. Statins
RPR107393 demonstrates subnanomolar potency against squalene synthase, whereas HMG-CoA reductase inhibitors like lovastatin are inactive against this target. RPR107393 inhibited rat liver microsomal squalene synthase with an IC50 of 0.8 ± 0.2 nM (n=4) [1]. In contrast, lovastatin showed only 3% inhibition of squalene synthase at 1 mM, a concentration over 1,000,000-fold higher [2]. This establishes RPR107393 as a highly potent and target-specific inhibitor, fundamentally different from statins in its enzymatic target.
| Evidence Dimension | Squalene synthase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.8 ± 0.2 nM |
| Comparator Or Baseline | Lovastatin (Na-salt): 3% inhibition at 1 mM |
| Quantified Difference | >1,000,000-fold difference in potency (RPR107393 active at nM, lovastatin inactive at mM) |
| Conditions | Rat liver microsomal squalene synthase assay |
Why This Matters
Confirms that RPR107393 is a genuine squalene synthase inhibitor, not a statin, enabling targeted investigation of the squalene synthase pathway without HMG-CoA reductase interference.
- [1] Amin D, et al. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase. J Pharmacol Exp Ther. 1997; 281(2):746-52. PMID: 9152381. View Source
- [2] Amin D, et al. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase. J Pharmacol Exp Ther. 1997; 281(2):746-52. PMID: 9152381. View Source
